![molecular formula C26H24ClN3O2S B2423588 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 422278-93-1](/img/structure/B2423588.png)
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and benzyl and chlorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced via nucleophilic substitution reactions. For example, the quinazolinone core can be reacted with benzyl chloride and 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction with morpholine and an appropriate leaving group on the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Quinazolinone derivatives are known for their anticancer properties. Studies have indicated that 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors critical for tumor growth and proliferation. For instance, research has shown that quinazolinones can inhibit the activity of kinases involved in cell signaling pathways associated with cancer progression.
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Quinazolinone derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The structural modifications in this compound enhance its binding affinity to inflammatory mediators.
Synthesis and Characterization
2.1 Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core: This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Functionalization: The introduction of the benzyl and chlorophenyl groups is performed via nucleophilic substitution reactions.
- Characterization Techniques: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Evaluation
3.1 Case Studies
Several case studies have documented the biological evaluation of this compound:
- In vitro studies demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.
- Animal model studies revealed promising results in reducing inflammation markers, supporting its application in treating inflammatory diseases.
Potential Future Applications
Given the promising biological activities exhibited by this compound, future research may focus on:
- Developing analogs with enhanced potency and selectivity.
- Investigating the compound's mechanism of action at the molecular level to identify specific targets.
- Conducting clinical trials to assess safety and efficacy in humans.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one
- 3-benzyl-6-morpholinoquinazolin-4(3H)-one
- 2-benzyl-6-morpholinoquinazolin-4(3H)-one
Uniqueness
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both benzyl and chlorobenzyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Activité Biologique
The compound 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, antitumor properties, and mechanisms of action.
Synthesis and Structure
The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions. For the compound , key steps may include:
- Formation of the quinazolinone core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the benzyl and chlorophenyl groups is crucial for enhancing biological activity.
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A notable study demonstrated that derivatives of 3-benzyl-substituted quinazolinones exhibited significant cytotoxicity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and glioblastoma cells (U87) .
Key Findings:
- In vitro testing showed that compounds related to this structure had GI50 values ranging from 7.24 µM to 14.12 µM, indicating potent antitumor activity compared to standard treatments like 5-FU (GI50 = 22.60 µM) .
- The compound induced apoptosis in cancer cells by modulating critical apoptotic regulators such as Bax and Bcl-2, leading to activation of caspases involved in cell death pathways .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Apoptosis Induction : The compound promotes apoptosis through intrinsic and extrinsic pathways, evidenced by increased levels of initiator caspases (caspase-8 and -9) and executioner caspase-3 .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at G1 and G2/M phases in HCT-116 and LoVo cells, respectively .
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its cytotoxic effects by reducing oxidative stress within cancer cells .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from quinazolinone structures:
- Study on Antitumor Effects : A study published in Molecules reported that specific derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values below 10 µM .
- Molecular Docking Studies : Research involving molecular docking has suggested that these compounds can effectively bind to tubulin, which is a well-known target for anticancer drugs like paclitaxel .
Comparative Analysis
A comparison of various quinazolinone derivatives reveals differences in their biological activity based on structural modifications:
Compound | Cell Line Tested | GI50/IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HCT-116 | 7.24 | Apoptosis induction |
Compound B | MCF-7 | 10.47 | Cell cycle arrest |
Compound C | U87 | <10 | Antioxidant effects |
Propriétés
IUPAC Name |
3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c27-21-8-4-7-20(15-21)18-33-26-28-24-10-9-22(29-11-13-32-14-12-29)16-23(24)25(31)30(26)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVTSZWNAQLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.